cis-3-Hexenyl phenylacetate

Übersicht

Beschreibung

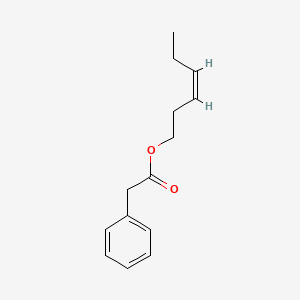

cis-3-Hexenyl phenylacetate: is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol . It is an ester formed from the reaction between cis-3-hexenol and phenylacetic acid. This compound is known for its pleasant green, floral, and fruity aroma, making it a valuable ingredient in the flavor and fragrance industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: cis-3-Hexenyl phenylacetate can undergo oxidation reactions, particularly at the double bond in the hexenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Products include epoxides and diols.

Reduction: Products include alcohols.

Substitution: Products vary depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Flavoring Applications

Cis-3-Hexenyl phenylacetate is predominantly used as a flavoring agent in the food industry. It is particularly noted for its applications in:

- Fruit Flavors : Enhances the taste profiles of honey, pear, cabbage, and onion flavors .

- Food Products : Utilized in various food products to impart a fresh and green note that mimics natural fruit flavors.

Case Study: Flavor Stability

A study conducted on the thermal degradation of flavor chemicals highlighted the stability of this compound under various heating conditions. The findings indicated that this compound retains its flavor profile better than many other esters when subjected to thermal stress, making it suitable for processed foods .

Fragrance Applications

In the fragrance industry, this compound is valued for its pleasant aroma and is used in:

- Perfumes : Acts as a key ingredient in floral and fruity perfumes.

- Household Products : Incorporated into air fresheners and scented candles to provide a fresh scent reminiscent of green plants.

Case Study: Fragrance Formulation

Research on fragrance formulations has shown that incorporating this compound can enhance the overall scent profile by providing depth and complexity. In a comparative analysis of various fragrance blends, formulations containing this compound were rated higher in consumer preference tests due to their appealing aroma .

Potential Therapeutic Applications

Emerging research suggests that this compound may have potential therapeutic benefits:

- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research has suggested possible anti-inflammatory properties, which may be relevant for developing new therapeutic agents .

Case Study: Antioxidant Activity

A recent study explored the antioxidant capacity of various esters, including this compound. The results demonstrated significant free radical scavenging activity, indicating its potential role in dietary supplements aimed at enhancing health through antioxidant mechanisms .

Wirkmechanismus

The mechanism by which cis-3-Hexenyl phenylacetate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic aroma . Additionally, its ester group can undergo hydrolysis in biological systems, releasing cis-3-hexenol and phenylacetic acid, which may have their own biological activities .

Vergleich Mit ähnlichen Verbindungen

cis-3-Hexenyl acetate: Similar in structure but with an acetate group instead of a phenylacetate group.

cis-3-Hexenyl salicylate: Contains a salicylate group, giving it a more floral and balsamic scent.

Hexyl phenylacetate: Lacks the double bond in the hexenyl group, resulting in a different olfactory profile.

Uniqueness: cis-3-Hexenyl phenylacetate is unique due to its combination of a green, floral, and fruity aroma, which is not as pronounced in its similar compounds. This makes it particularly valuable in creating complex fragrance profiles .

Biologische Aktivität

cis-3-Hexenyl phenylacetate is an organic compound classified as a substituted aromatic derivative. It is known for its sweet, beany, and green taste, making it relevant in the flavoring industry. This compound has garnered interest due to its potential biological activities, particularly in the fields of plant defense mechanisms and flavor chemistry.

- Chemical Formula: C₁₄H₁₈O₂

- Molecular Weight: 218.29 g/mol

- CAS Number: 42436-07-7

- IUPAC Name: (3Z)-hex-3-en-1-yl 2-phenylacetate

Flavor and Aroma Profiles

This compound is utilized in various flavor formulations due to its pleasant aroma, which mimics green and fruity notes. It is commonly found in flavors associated with honey, pear, cabbage, and onion . Its sensory properties make it a valuable ingredient in the food industry.

Plant Defense Mechanisms

Research indicates that volatile compounds like this compound play significant roles in plant defense strategies. For instance, studies have shown that exposure to certain green leaf volatiles can prime plants for enhanced resistance against pathogens. Specifically, pre-treatment with Z-3-Hexenyl acetate (closely related to this compound) has been demonstrated to improve wheat's defense against Fusarium graminearum, a common fungal pathogen. This priming effect results in reduced necrotic lesions and lower fungal growth .

Toxicological Assessments

Toxicological studies have explored the safety of this compound in various applications. It has been evaluated for potential irritancy and sensitization effects in dermal applications. The findings suggest that while it is generally regarded as safe when used appropriately, further investigations are warranted to fully understand its long-term effects .

Case Study 1: Flavor Chemical Analysis

A study conducted on flavor chemicals highlighted the thermal stability of this compound under various conditions. The results indicated that while some flavor compounds degrade significantly at high temperatures, this compound maintains its integrity better than many of its counterparts, making it suitable for cooking applications .

Case Study 2: Plant Priming Effects

In a controlled experiment involving wheat plants, those treated with Z-3-Hexenyl acetate exhibited a notable reduction in disease severity when later exposed to Fusarium graminearum. The study emphasized the role of this volatile compound in enhancing plant immune responses through hormonal signaling pathways .

Research Findings

| Property | Value |

|---|---|

| Odor Description | Sweet green-rosy odor with woody undertones |

| Polar Surface Area | 26.3 Ų |

| Solubility | 0.0131 g/L |

| Rotatable Bond Count | 7 |

Eigenschaften

IUPAC Name |

hex-3-enyl 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKFIIYSBXHBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866096 | |

| Record name | Hex-3-en-1-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.